5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide
Overview
Description
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazine ring substituted with a 4-chloro-3-ethylphenoxy group and a carboximidamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the 4-chloro-3-ethylphenoxy group: This step often involves a nucleophilic substitution reaction where the pyrazine ring is reacted with 4-chloro-3-ethylphenol in the presence of a base such as potassium carbonate.
Formation of the carboximidamide moiety: This can be accomplished by reacting the intermediate compound with cyanamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-3-methylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide
- 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboxamide
Uniqueness
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide is unique due to the presence of the 4-chloro-3-ethylphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-(4-chloro-3-ethylphenoxy)-N'-hydroxypyrazine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,19H,2H2,1H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCZXCBKFMTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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